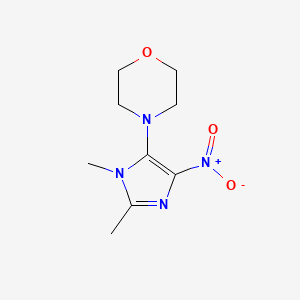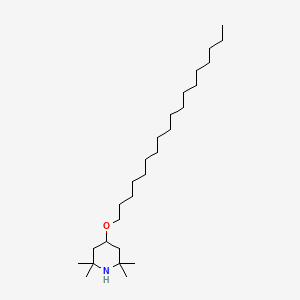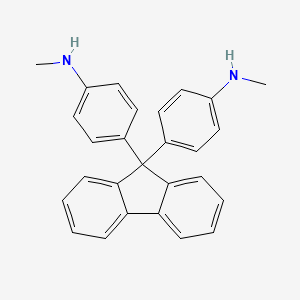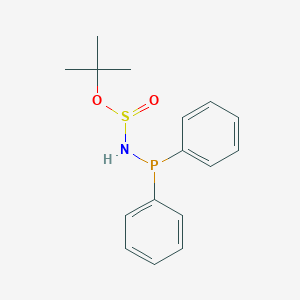
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a morpholine ring attached to the imidazole core, which is substituted with nitro and dimethyl groups. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of 4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenylmethanol with thionyl chloride (SOCl2) to form the corresponding chloromethyl derivative. This intermediate is then reacted with morpholine to yield the desired compound .
Chemical Reactions Analysis
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can also bind to metal ions and enzymes, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)morpholine can be compared with other imidazole derivatives such as metronidazole and tinidazole. While all these compounds share the imidazole core, their substituents and functional groups differ, leading to variations in their biological activities and applications. For example, metronidazole is widely used as an antimicrobial agent, while tinidazole is used to treat protozoal infections. The presence of the morpholine ring in this compound adds to its uniqueness and potential for diverse applications.
Properties
CAS No. |
113121-70-3 |
|---|---|
Molecular Formula |
C9H14N4O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(2,3-dimethyl-5-nitroimidazol-4-yl)morpholine |
InChI |
InChI=1S/C9H14N4O3/c1-7-10-8(13(14)15)9(11(7)2)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
InChI Key |
YZPKWPIIJRCZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)


![1-[(Prop-2-en-1-yl)oxy]cyclopent-1-ene](/img/structure/B14319474.png)
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
![4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B14319487.png)
